2-Chloro-6,7-dihydro-4H-pyrano[4,3-D]thiazole
Overview
Description
2-Chloro-6,7-dihydro-4H-pyrano[4,3-D]thiazole (CDT) is a heterocyclic compound containing a five-membered ring of two carbon atoms, two nitrogen atoms, and one chlorine atom. It is a colorless solid that has been studied for its potential applications in medicinal chemistry and biochemistry. CDT has been found to have a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. It has also been shown to have potential applications in the synthesis of pharmaceuticals and other compounds.
Scientific Research Applications
Synthesis and Applications in Chemistry
Homogeneous Catalysis : Khazaei et al. (2015) discuss the use of related compounds in catalysis, highlighting efficient, homogeneous catalysts for synthesizing pyran derivatives in aqueous media. This represents an environmentally friendly approach to chemical synthesis (Khazaei et al., 2015).
Corrosion Inhibition : Saraswat and Yadav (2020) explored quinoxaline derivatives, similar to the compound , as corrosion inhibitors for mild steel in acidic media. Their study found these compounds to be highly effective in protecting steel from corrosion (Saraswat & Yadav, 2020).
Structural Characterization of Ligands : Bernalte-García et al. (2006) performed structural characterization of a thiazoline-pyrazole ligand, which is relevant for understanding the properties of similar thiazole-based compounds (Bernalte-García et al., 2006).
Synthesis of Heterocyclic Derivatives : Eldin (1999) reported on the synthesis of pyrano[2,3-d]thiazoles, showcasing the versatility of similar compounds in creating a variety of chemical structures (Eldin, 1999).
Antimicrobial and Antifungal Applications
Antimicrobial Activity : Basha et al. (2015) synthesized thiazolyl pyrazoles and isoxazoles, demonstrating their potential as antibacterial and antifungal agents (Basha et al., 2015).
Anticancer Activities : Zaki et al. (2018) explored the synthesis of pyrano[2,3-d]thiazole derivatives, finding some of them to have significant anticancer activities (Zaki, Al-Gendey, & Abdelhamid, 2018).
Quantum Mechanical and Spectroscopic Analysis
- Spectroscopic Investigations : Diwaker (2014) conducted quantum mechanical and spectroscopic studies on a pyrazoline derivative, which could provide insights into the electronic and structural properties of related compounds (Diwaker, 2014).
Miscellaneous Applications
- Synthesis of Fluorescent Chemosensors : Khan (2020) reported on the synthesis of a pyrazoline derivative used as a fluorescent chemosensor for metal ion detection, illustrating the potential of similar compounds in sensor technology (Khan, 2020).
properties
IUPAC Name |
2-chloro-6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNOS/c7-6-8-4-1-2-9-3-5(4)10-6/h1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTSMTJZXDAFYOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1N=C(S2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20627677 | |
Record name | 2-Chloro-6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20627677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6,7-dihydro-4H-pyrano[4,3-D]thiazole | |
CAS RN |
259810-13-4 | |
Record name | 2-Chloro-6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20627677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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